Cas no 1599339-81-7 (3-(2-iodocyclopentyl)oxyoxetane)

3-(2-iodocyclopentyl)oxyoxetane 化学的及び物理的性質
名前と識別子
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- AKOS026735600
- EN300-1133738
- 3-[(2-iodocyclopentyl)oxy]oxetane
- 1599339-81-7
- Oxetane, 3-[(2-iodocyclopentyl)oxy]-
- 3-(2-iodocyclopentyl)oxyoxetane
-
- インチ: 1S/C8H13IO2/c9-7-2-1-3-8(7)11-6-4-10-5-6/h6-8H,1-5H2
- InChIKey: ARYKCBSGKGQNNU-UHFFFAOYSA-N
- SMILES: IC1CCCC1OC1COC1
計算された属性
- 精确分子量: 267.99603g/mol
- 同位素质量: 267.99603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- XLogP3: 1.7
じっけんとくせい
- 密度みつど: 1.69±0.1 g/cm3(Predicted)
- Boiling Point: 288.2±35.0 °C(Predicted)
3-(2-iodocyclopentyl)oxyoxetane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133738-5g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1133738-1.0g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1133738-1g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1133738-0.05g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1133738-10g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1133738-0.25g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1133738-2.5g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1133738-0.1g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1133738-0.5g |
3-[(2-iodocyclopentyl)oxy]oxetane |
1599339-81-7 | 95% | 0.5g |
$946.0 | 2023-10-26 |
3-(2-iodocyclopentyl)oxyoxetane 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
3-(2-iodocyclopentyl)oxyoxetaneに関する追加情報
Comprehensive Analysis of 3-(2-iodocyclopentyl)oxyoxetane (CAS No. 1599339-81-7): Properties, Applications, and Industry Trends
The chemical compound 3-(2-iodocyclopentyl)oxyoxetane (CAS No. 1599339-81-7) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and material science research. As a derivative of oxetane, this iodinated cyclopentyl ether exhibits remarkable reactivity, making it a valuable intermediate for synthesizing complex molecules. Its molecular formula, C8H13IO2, combines the stability of an oxetane ring with the synthetic utility of an iodine substituent, enabling diverse functionalization pathways.
In the context of modern drug discovery, researchers are increasingly exploring oxetane-containing compounds like 3-(2-iodocyclopentyl)oxyoxetane for their ability to improve pharmacokinetic properties. The oxetane ring's high polarity and metabolic stability make it an attractive bioisostere for carbonyl groups or gem-dimethyl moieties. This aligns with current industry demands for "molecular editing" strategies that enhance drug-like characteristics without significantly altering molecular weight. Recent publications in journals such as Journal of Medicinal Chemistry highlight how such structural motifs can reduce clearance rates and improve oral bioavailability.
From a synthetic chemistry perspective, the iodocyclopentyl moiety in CAS 1599339-81-7 offers exceptional versatility. The carbon-iodine bond participates efficiently in cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi couplings), enabling rapid scaffold diversification. This property has become particularly valuable in fragment-based drug discovery, where researchers frequently search for "iodinated building blocks for medicinal chemistry" or "versatile intermediates for lead optimization." The compound's compatibility with modern photoredox catalysis techniques further enhances its utility in constructing C(sp3)-rich architectures—a key focus area in contemporary organic synthesis.
Material science applications of 3-(2-iodocyclopentyl)oxyoxetane are emerging as another area of interest. The oxetane ring undergoes cationic polymerization, making it suitable for developing advanced polymers with tailored properties. Industry reports indicate growing demand for "high-performance polyethers" in electronics encapsulation and specialty coatings. The iodine atom's presence allows post-polymerization modifications, addressing the need for "functionalizable polymer precursors"—a frequently searched term in materials science databases.
Quality control and analytical characterization of CAS 1599339-81-7 typically involve GC-MS, HPLC, and 1H/13C NMR spectroscopy. The compound's stability profile recommends storage under inert conditions, with many suppliers offering certified reference standards. This aligns with pharmaceutical industry trends toward "well-characterized intermediates" and "QC-validated building blocks," as evidenced by increased procurement inquiries for analytically pure batches.
Environmental and handling considerations for 3-(2-iodocyclopentyl)oxyoxetane follow standard laboratory safety protocols. While not classified as hazardous under major regulatory frameworks, proper PPE including nitrile gloves and eye protection is recommended during handling—addressing common workplace safety queries. The compound's environmental fate data remains an active research area, particularly regarding "green chemistry metrics for halogenated intermediates."
Market intelligence suggests expanding commercial availability of 1599339-81-7, with several specialty chemical suppliers now listing gram-to-kilogram quantities. Pricing trends reflect the compound's growing adoption in both academic and industrial settings. Procurement specialists often search for "reliable sources of iodinated heterocycles" or "scale-up providers for oxetane derivatives," indicating robust demand across R&D sectors.
Future research directions for 3-(2-iodocyclopentyl)oxyoxetane may explore its use in DNA-encoded library synthesis or as a precursor for radioiodinated imaging agents. The compound's structural features position it well for these cutting-edge applications, particularly in addressing current challenges like "C(sp3)-rich compound libraries" and "metabolically stable tracer molecules."
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